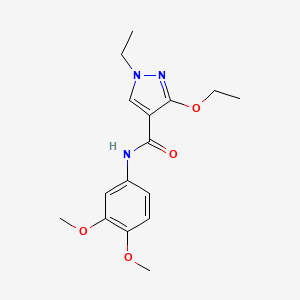

N-(3,4-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-5-19-10-12(16(18-19)23-6-2)15(20)17-11-7-8-13(21-3)14(9-11)22-4/h7-10H,5-6H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVRRVLFNKTLCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the ethoxy and ethyl groups. This can be achieved using ethyl halides in the presence of a base such as potassium carbonate.

Coupling with Dimethoxyphenyl Derivative: The final step involves coupling the substituted pyrazole with a 3,4-dimethoxyphenyl derivative through an amide bond formation. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho or para to the methoxy groups, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

N-(3,4-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is primarily investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests several possible applications:

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are crucial in inflammatory responses. For instance, related pyrazole derivatives have shown significant inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at concentrations around 10 µM.

- Analgesic Effects : The compound's potential to alleviate pain is under investigation, with studies focusing on its interaction with pain receptors and pathways.

- Anticancer Activity : Research has highlighted the compound's potential against various cancer cell lines. For example, derivatives similar to this compound exhibited IC50 values of 5.35 µM against liver carcinoma (HepG2) and 8.74 µM against lung carcinoma (A549).

Biological Studies

The compound serves as a valuable tool in biological research:

- Target Interaction Studies : It can be utilized to explore interactions with specific enzymes or receptors, aiding in the understanding of biological pathways.

- Mechanistic Insights : Ongoing research aims to elucidate the molecular mechanisms by which this compound exerts its effects, potentially involving modulation of signaling pathways related to inflammation and cell proliferation.

Chemical Biology

In chemical biology, this compound can be used as a probe to investigate biological mechanisms:

- Pathway Analysis : The compound may help dissect complex biological pathways by serving as an inhibitor or modulator in experimental setups.

Industrial Applications

Beyond its medicinal applications, this compound holds potential in industrial chemistry:

- Material Development : Its unique properties may contribute to the synthesis of new materials or serve as intermediates in the production of more complex molecules.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Anticancer | IC50 values: HepG2 (5.35 µM), A549 (8.74 µM) | |

| Analgesic | Potential interaction with pain receptors | Ongoing studies |

| Chemical Biology | Probing biological pathways | Ongoing studies |

Case Studies

Several case studies have focused on the biological activities of pyrazole derivatives similar to this compound:

- Anti-inflammatory Study : A series of pyrazole derivatives were evaluated for their ability to inhibit inflammatory markers. Results indicated that certain compounds showed comparable efficacy to established anti-inflammatory drugs like dexamethasone.

- Antitumor Efficacy : In vitro studies assessed the cytotoxic effects on cancer cell lines, demonstrating promising results that warrant further exploration into their therapeutic potential.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide exerts its effects is not fully understood but may involve:

Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting or activating their function.

Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations :

- Target Compound vs. Rip-B : Both share the 3,4-dimethoxyphenyl group, but Rip-B replaces the pyrazole core with a benzamide. The pyrazole’s nitrogen-rich structure may enhance hydrogen bonding or π-π stacking compared to the planar benzamide .

- Target Compound vs. In contrast, the target compound’s ethoxy and ethyl groups are electron-donating, likely improving lipophilicity and membrane permeability .

- Target Compound vs. Halogenated Pyrazoles () : Halogen substituents (e.g., chloro, bromo) increase molecular weight and hydrophobicity. The target compound’s methoxy and ethoxy groups may enhance aqueous solubility while maintaining moderate lipophilicity .

Key Observations :

- Rip-B’s synthesis via amine-acylation is straightforward with high yield, whereas the thiazole-pyrazole hybrid employs HATU-mediated coupling, suggesting more complex optimization .

- The target compound’s synthesis would likely require similar coupling reagents (e.g., HATU, DIPEA) to form the carboxamide linkage.

Physicochemical Properties

- Lipophilicity : The ethoxy and ethyl groups in the target compound likely increase logP compared to Rip-B (benzamide) but reduce it relative to halogenated analogs (e.g., 1006333-33-0) .

- Solubility : Methoxy and ethoxy groups enhance water solubility via hydrogen bonding, contrasting with nitro or halogen substituents, which may reduce solubility .

- Crystallinity : highlights that dimethoxyphenyl ethyl groups form stable hydrogen-bonded networks. The target compound’s substituents may similarly influence crystallinity and stability .

Biological Activity

N-(3,4-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with synthesis methods and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring, an ethoxy group, and a methoxy-substituted phenyl ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H21N3O4 |

| Molecular Weight | 319.36 g/mol |

| CAS Number | 1014067-81-2 |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Ethyl acetoacetate is reacted with hydrazine to form the pyrazole intermediate.

- Introduction of the Ethoxy Group : The pyrazole derivative is then treated with ethyl chloroformate to introduce the ethoxy group.

- Formation of the Carboxamide : Finally, the carboxamide group is introduced through reaction with an appropriate amine under controlled conditions.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows potent activity against various pathogens.

- Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values as low as 0.22 μg/mL against certain bacterial strains like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it can inhibit the growth of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : Notable antiproliferative effects were observed.

- Liver Cancer (HepG2) : Significant growth inhibition was reported.

The mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Interaction : It may act on various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and inflammation .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Antimicrobial Study : A study reported that pyrazole derivatives exhibited strong activity against multiple bacterial strains with significant inhibition zones observed .

- Cancer Cell Line Evaluation : Research demonstrated that compounds based on the pyrazole scaffold effectively inhibited cancer cell growth across different types .

Q & A

Basic: How is N-(3,4-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide synthesized, and what key steps optimize yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation. A common approach includes:

Core Formation : React ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate with 3,4-dimethoxyaniline under coupling agents like EDCI/HOBt in anhydrous DMF .

Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to isolate intermediates.

Yield Optimization :

- Solvent Choice : Anhydrous DMF or THF improves reaction homogeneity.

- Catalysts : Add 4-dimethylaminopyridine (DMAP) to accelerate acylation .

- Temperature : Maintain 0–5°C during coupling to minimize side reactions.

Typical yields range from 45–60%, with purity >95% confirmed by HPLC .

Basic: What analytical techniques are essential for structural confirmation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Advanced: How to design experiments assessing cannabinoid receptor affinity?

Methodological Answer:

Competitive Binding Assays :

- Use [³H]CP-55,940 as a radioligand in HEK-293 cells expressing human CB1/CB2 receptors.

- Incubate the compound (0.1 nM–10 μM) with membranes; measure displacement via scintillation counting .

Functional Assays :

- cAMP Inhibition : Test inhibition of forskolin-stimulated cAMP in CHO-K1 cells .

- β-Arrestin Recruitment : Use PathHunter® assays for biased agonism profiling.

Data Interpretation :

- Compare IC50 values to reference ligands (e.g., WIN55,212-2).

- Address discrepancies by verifying receptor subtype expression levels .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Orthogonal Assays : Cross-validate receptor binding data with functional assays (e.g., GTPγS binding vs. cAMP) .

- Structural Analog Comparison : Benchmark against analogs like O-1302 (a 1,5-diarylpyrazole) to identify substituent effects .

- Experimental Variables :

Advanced: What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

In Vitro Stability Assays :

- Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS .

- Identify metabolic soft spots (e.g., ethoxy group hydrolysis).

Structural Modifications :

- Replace labile ethoxy with trifluoromethyl (see Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate for stability data) .

- Introduce deuterium at metabolically vulnerable positions.

Formulation : Use lipid nanoparticles or cyclodextrins to enhance bioavailability .

Advanced: How to conduct structure-activity relationship (SAR) studies?

Methodological Answer:

Substituent Variation :

- Synthesize analogs with modified aryl (e.g., 2,4-dichlorophenyl) or pyrazole substituents (e.g., methyl vs. ethyl) .

Pharmacological Profiling :

- Test analogs in binding (CB1/CB2) and functional assays (β-arrestin, cAMP).

Computational Modeling :

- Perform molecular docking (AutoDock Vina) into CB1 crystal structures (PDB: 5TGZ) to predict binding modes .

Advanced: What in silico methods predict physicochemical properties?

Methodological Answer:

- LogP/Solubility : Use SwissADME or MarvinSuite to calculate partition coefficients and aqueous solubility .

- BBB Penetration : Apply BOILED-Egg model to predict blood-brain barrier permeability.

- Metabolism Prediction : Employ StarDrop’s P450 module to identify likely oxidation sites.

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile solvents (DMF, THF) .

- Waste Management : Neutralize acidic/basic residues before disposal. Collect halogenated waste separately .

- Spill Control : Absorb liquids with vermiculite; avoid direct skin contact with intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.